molecular formula C23H32N4O2 B2570585 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide CAS No. 899956-79-7

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide

Cat. No. B2570585
CAS RN: 899956-79-7
M. Wt: 396.535
InChI Key: RTMQNHXDYASUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide, commonly known as DDAO-Me, is a fluorescent dye that has been widely used in scientific research applications. Its unique chemical structure and properties make it an important tool in various fields of research, including biochemistry, cell biology, and pharmacology.

Scientific Research Applications

Alzheimer's Disease Diagnosis

Research led by Shoghi-Jadid et al. (2002) explored the use of a derivative of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide for diagnosing Alzheimer's disease. They utilized a hydrophobic radiofluorinated derivative, [18F]FDDNP, in combination with positron emission tomography (PET) to identify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients. This non-invasive technique is significant for monitoring the development of these biomarkers, aiding in early diagnosis and treatment monitoring (Shoghi-Jadid et al., 2002).

Cancer Research

Atwell, Baguley, and Denny (1989) investigated derivatives of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide for potential antitumor properties. They synthesized a series of phenyl-substituted derivatives and evaluated their in vivo antitumor activity. This research contributes to the search for compounds with minimal DNA association constants, providing insights into the development of new cancer therapies (Atwell, Baguley, & Denny, 1989).

Antiallergy Activity

Walsh et al. (1990) synthesized and evaluated a series of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide derivatives for antiallergy activity. They discovered several derivatives with activity in the passive foot anaphylaxis assay, a model useful for detecting compounds with antiallergic properties. This research contributes to the development of new antiallergy medications (Walsh et al., 1990).

Polymerization Studies

Tonzetich et al. (2004) explored the polymerization behavior of zirconium and hafnium complexes containing asymmetric diamido-N-donor ligands related to N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide. Their research focuses on the synthesis and characterization of these complexes, contributing to the field of polymer chemistry and materials science (Tonzetich et al., 2004).

Fluorescent Molecular Probes

Diwu et al. (1997) developed new fluorescent solvatochromic dyes based on derivatives of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide. These compounds exhibit strong solvent-dependent fluorescence, making them useful as fluorescent molecular probes in biological studies (Diwu et al., 1997).

properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-15-12-16(2)21(17(3)13-15)25-23(29)22(28)24-14-20(27(6)7)18-8-10-19(11-9-18)26(4)5/h8-13,20H,14H2,1-7H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMQNHXDYASUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide

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